molecular formula C13H16N2O3S B2498841 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421473-95-1

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2498841
CAS RN: 1421473-95-1
M. Wt: 280.34
InChI Key: NVPABFHSBFRVOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves coupling reactions such as furfural with urea, showcasing methodologies that could potentially apply to our compound of interest. For example, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea is achieved by coupling purified furfural with urea, characterized by techniques like GC-MS, FTIR, and 1H-NMR (Donlawson, Nweneka, Orie, & Okah, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectrometry analyses (UV, IR, 1H NMR, and 13C NMR), as seen in the characterization of urea and thiourea derivatives (Alabi et al., 2020). These analyses provide insights into the molecular framework and functional groups present in the compound.

Chemical Reactions and Properties

Chemical reactions involving furan and thiophene compounds can lead to the formation of highly functionalized structures through multi-component synthesis processes. For instance, a reaction involving furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate produces 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates, highlighting the compound's reactive versatility (Sayahi et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through experimental characterization. Single-crystal X-ray diffraction is a common method for establishing solid-state structures, providing valuable information on the compound's crystalline form and stability (Obafemi et al., 2013).

Scientific Research Applications

Synthetic Utility and Chemical Reactions

The synthesis and chemical behavior of furan and thiophene derivatives have been extensively explored due to their potential in generating novel organic compounds. For instance, Abdelrazek et al. (2010) demonstrated the synthetic versatility of furan and thiophene derivatives through the dimerization and subsequent reactions leading to novel pyridine and naphthyridine derivatives. This highlights the compound's utility in synthesizing complex heterocyclic structures, which are fundamental in pharmaceutical chemistry and material science (Abdelrazek et al., 2010).

Biological and Medicinal Applications

The biologically active derivatives of furan and thiophene have shown promise in various therapeutic areas. Donlawson et al. (2020) reported the synthesis of a compound similar in structure, showcasing broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, underscoring the potential of such compounds in developing new antimicrobial agents (Donlawson et al., 2020).

Material Science and Catalysis

In material science, the furan and thiophene units within such compounds can be instrumental in designing novel materials with specific optical and electronic properties. Pomel et al. (2006) identified furan-2-ylmethylene thiazolidinediones as potent and selective inhibitors of phosphoinositide 3-kinase gamma, indicating the compound's relevance in developing targeted therapies for inflammatory and autoimmune diseases (Pomel et al., 2006).

properties

IUPAC Name

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c16-11(12-4-1-7-18-12)5-6-14-13(17)15-9-10-3-2-8-19-10/h1-4,7-8,11,16H,5-6,9H2,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPABFHSBFRVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

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